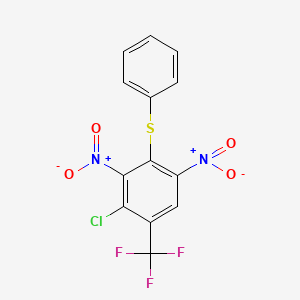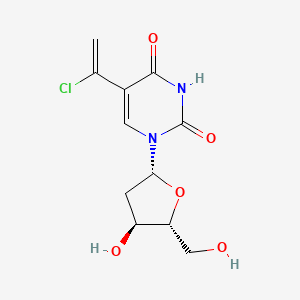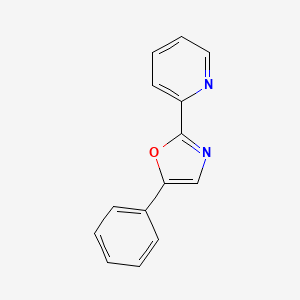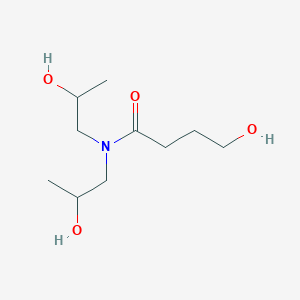![molecular formula C6H17NO6P2 B14465691 [(Pentylamino)methylene]-1,1-bisphosphonate CAS No. 71066-29-0](/img/structure/B14465691.png)
[(Pentylamino)methylene]-1,1-bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Pentylamino)methylene]-1,1-bisphosphonate is a chemical compound with the molecular formula C6H17NO6P2. It is a member of the bisphosphonate family, which are compounds characterized by two phosphonate groups attached to a central carbon atom. Bisphosphonates are known for their ability to inhibit bone resorption and are widely used in the treatment of bone diseases such as osteoporosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Pentylamino)methylene]-1,1-bisphosphonate typically involves the reaction of a pentylamine derivative with phosphorous acid and phosphorous trichloride. One efficient method for synthesizing bisphosphonates, including those containing nitrogen, is through microwave-assisted reactions. This method involves mixing the reactants and subjecting them to microwave irradiation, which enhances reaction rates and selectivity .
Industrial Production Methods
Industrial production of bisphosphonates often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, solvent-free conditions can be employed to minimize waste and improve the overall sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
[(Pentylamino)methylene]-1,1-bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bisphosphonate derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
[(Pentylamino)methylene]-1,1-bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Bisphosphonates, including this compound, are used in the treatment of bone diseases such as osteoporosis and Paget’s disease.
Mecanismo De Acción
The mechanism of action of [(Pentylamino)methylene]-1,1-bisphosphonate involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound interferes with the formation of the ruffled border of osteoclasts, their adhesion to the bone surface, and the production of protons necessary for bone resorption. Additionally, it promotes osteoclast apoptosis, further reducing bone resorption .
Comparación Con Compuestos Similares
[(Pentylamino)methylene]-1,1-bisphosphonate can be compared with other bisphosphonates such as alendronate, ibandronate, and zoledronic acid. These compounds share a similar P-C-P structure but differ in their side chains, which influence their potency and specific applications. For example:
Alendronate: Contains a nitrogen group and is used primarily for osteoporosis treatment.
Ibandronate: Also contains nitrogen and is used for both osteoporosis and metastatic bone disease.
Zoledronic Acid: A highly potent bisphosphonate used for a wide range of bone-related conditions.
This compound is unique due to its specific side chain, which may confer distinct properties and applications compared to other bisphosphonates .
Propiedades
Número CAS |
71066-29-0 |
|---|---|
Fórmula molecular |
C6H17NO6P2 |
Peso molecular |
261.15 g/mol |
Nombre IUPAC |
[(pentylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H17NO6P2/c1-2-3-4-5-7-6(14(8,9)10)15(11,12)13/h6-7H,2-5H2,1H3,(H2,8,9,10)(H2,11,12,13) |
Clave InChI |
FQXJJCSAFHONGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)







